molecular formula C20H31NaO5 B12772544 Prostaglandin E2 sodium salt CAS No. 53697-17-9

Prostaglandin E2 sodium salt

Cat. No.: B12772544
CAS No.: 53697-17-9
M. Wt: 374.4 g/mol
InChI Key: RNLHOHBNRFOAGH-FNCSRODBSA-M
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Description

Prostaglandin E2 sodium salt is a biologically active lipid compound that belongs to the prostaglandin family. Prostaglandins are derived from arachidonic acid and play crucial roles in various physiological processes, including inflammation, blood flow regulation, and the induction of labor. This compound is particularly known for its involvement in inflammatory responses and its ability to modulate immune functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Prostaglandin E2 sodium salt can be synthesized through the enzymatic conversion of arachidonic acid. The process involves several steps:

Industrial Production Methods

Industrial production of this compound typically involves the use of biotechnological processes, where enzymes are employed to catalyze the conversion of arachidonic acid to prostaglandin E2. The process is optimized to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Prostaglandin E2 sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .

Major Products Formed

The major products formed from these reactions include various prostaglandin metabolites, which can have different biological activities and functions .

Scientific Research Applications

Prostaglandin E2 sodium salt has a wide range of scientific research applications:

Mechanism of Action

Prostaglandin E2 sodium salt exerts its effects by binding to specific prostaglandin receptors, known as EP receptors (EP1, EP2, EP3, and EP4). These receptors are G protein-coupled receptors that activate various intracellular signaling pathways, including the cAMP-PKA pathway. The activation of these pathways leads to diverse physiological responses, such as vasodilation, modulation of immune functions, and induction of labor .

Comparison with Similar Compounds

Prostaglandin E2 sodium salt can be compared with other prostaglandins, such as:

This compound is unique due to its wide range of biological activities and its involvement in both pro-inflammatory and anti-inflammatory processes .

Properties

CAS No.

53697-17-9

Molecular Formula

C20H31NaO5

Molecular Weight

374.4 g/mol

IUPAC Name

sodium;(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate

InChI

InChI=1S/C20H32O5.Na/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25;/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25);/q;+1/p-1/b7-4-,13-12+;/t15-,16+,17+,19+;/m0./s1

InChI Key

RNLHOHBNRFOAGH-FNCSRODBSA-M

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)[O-])O)O.[Na+]

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)[O-])O)O.[Na+]

Origin of Product

United States

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